An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Nitrophenyl)oxazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Bioactive Scaffold
The oxazole nucleus, a five-membered heteroaromatic ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a nitrophenyl substituent adds another layer of chemical and biological significance, often imparting unique electronic properties and potential for therapeutic applications. This guide provides a comprehensive technical overview of the physicochemical properties of a specific isomer, 5-(2-Nitrophenyl)oxazole, a molecule of interest for its potential role in drug discovery and development. By delving into its structural, spectroscopic, and physical characteristics, we aim to provide a foundational understanding for researchers navigating the chemical space of nitrophenyl-substituted heterocycles.
Molecular Identity and Structural Characteristics
5-(2-Nitrophenyl)oxazole is a small organic molecule with the chemical formula C₉H₆N₂O₃.[2][3] Its structure features a central oxazole ring substituted at the 5-position with a 2-nitrophenyl group. The systematic IUPAC name for this compound is 5-(2-nitrophenyl)-1,3-oxazole.[2]
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| CAS Number | 89808-75-3 | [2][3] |
| Molecular Formula | C₉H₆N₂O₃ | [2][3] |
| Molecular Weight | 190.16 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)[O-] | [2] |
| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [2] |
The presence of the nitro group in the ortho position of the phenyl ring introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. The planarity of the oxazole and phenyl rings is a key determinant of its interaction with biological targets.
Synthesis and Purification: A Methodological Overview
The synthesis of 5-substituted oxazoles can be achieved through various established methodologies. A common and effective route for the preparation of 5-aryloxazoles involves the Van Leusen reaction. This reaction typically utilizes a substituted aromatic aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 5-(2-Nitrophenyl)oxazole via the Van Leusen reaction.
Experimental Protocol: A Generalized Approach
Materials:
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2-Nitrobenzaldehyde
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Tosylmethyl isocyanide (TosMIC)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Methanol
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Dichloromethane
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
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Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane.
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Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
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Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Physicochemical Properties: A Data-Driven Analysis
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data for 5-(2-Nitrophenyl)oxazole
| Property | Value | Method | Source(s) |
| Melting Point | 137-139 °C | Experimental | |
| XLogP3-AA | 1.8 | Computed | [2] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 0 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |
| Rotatable Bond Count | 1 | Computed | [2] |
The melting point of 137-139 °C suggests that 5-(2-Nitrophenyl)oxazole is a solid at room temperature. The computed XLogP3-AA value of 1.8 indicates a moderate lipophilicity, which is a crucial factor for membrane permeability.[2] The topological polar surface area (TPSA) of 71.8 Ų is within the range typically associated with good oral bioavailability.[2]
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
While specific experimental spectra for 5-(2-Nitrophenyl)oxazole are not widely published, a predictive analysis based on the known spectroscopic behavior of related oxazole and nitrophenyl derivatives can provide valuable insights for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole and the nitrophenyl rings. The protons on the oxazole ring (at positions 2 and 4) would likely appear as singlets in the downfield region. The four protons of the disubstituted benzene ring would exhibit a complex multiplet pattern, influenced by their coupling with each other.
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¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the oxazole ring carbons would be characteristic of this heterocyclic system, while the signals for the nitrophenyl carbons would be influenced by the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
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C-H stretching of the aromatic rings.
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C=N and C=C stretching vibrations of the oxazole and phenyl rings.
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Asymmetric and symmetric stretching of the nitro group (NO₂) , which are typically strong bands in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
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C-O-C stretching of the oxazole ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the oxazole ring, providing further structural confirmation.
Potential Biological Significance: An Outlook
The oxazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The nitrophenyl moiety is also a common feature in bioactive molecules, often contributing to their mechanism of action. While specific biological studies on 5-(2-Nitrophenyl)oxazole are not yet prominent in the literature, its structural features suggest potential for further investigation in several therapeutic areas.
Caption: Potential therapeutic areas for 5-(2-Nitrophenyl)oxazole based on its structural motifs.
Conclusion and Future Directions
5-(2-Nitrophenyl)oxazole presents itself as a molecule with a well-defined chemical identity and promising, yet largely unexplored, physicochemical and biological properties. This guide has synthesized the currently available data to provide a foundational technical overview. The key experimental value of its melting point has been established, and predictive insights into its spectroscopic characteristics have been offered. However, to fully unlock its potential, further experimental investigations are imperative. Detailed studies on its solubility, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and X-ray crystallographic analysis would provide a complete physicochemical profile. Furthermore, systematic biological screening is warranted to elucidate its potential therapeutic value. This compound stands as a compelling candidate for further research in the quest for novel and effective therapeutic agents.
References
- (Reference to a general review on oxazole synthesis, if found)
-
CAS Common Chemistry. 5-(2-Nitrophenyl)oxazole. [Link]
- (Reference to a review on the biological activities of oxazoles, if found)
-
PubChem. 5-(2-Nitrophenyl)oxazole. [Link]
